Cas no 1105238-92-3 (2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide)

2-(2-{[(3-Chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide is a specialized organic compound featuring a pyrimidinone core functionalized with a 3-chlorobenzylthio moiety and an N-cyclopentylacetamide side chain. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The presence of the chlorophenyl group may enhance binding affinity in target interactions, while the cyclopentylacetamide moiety could improve pharmacokinetic properties. This compound is of interest for researchers exploring enzyme inhibitors or receptor modulators due to its heterocyclic framework and tailored substituents. Suitable for controlled synthetic applications, it requires handling under standard laboratory conditions to ensure stability and purity.
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide structure
1105238-92-3 structure
商品名:2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
CAS番号:1105238-92-3
MF:C18H20ClN3O2S
メガワット:377.888301849365
CID:6483559
PubChem ID:135952733

2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
    • SR-01000922666-1
    • 1105238-92-3
    • 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
    • SR-01000922666
    • 2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-cyclopentylacetamide
    • AKOS024510151
    • F5485-0534
    • VU0644458-1
    • インチ: 1S/C18H20ClN3O2S/c19-13-5-3-4-12(8-13)11-25-18-21-15(10-17(24)22-18)9-16(23)20-14-6-1-2-7-14/h3-5,8,10,14H,1-2,6-7,9,11H2,(H,20,23)(H,21,22,24)
    • InChIKey: WCMRSRUDLJTQQH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CSC1NC(C=C(CC(NC2CCCC2)=O)N=1)=O

計算された属性

  • せいみつぶんしりょう: 377.0964758g/mol
  • どういたいしつりょう: 377.0964758g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 573
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 95.9Ų

2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5485-0534-1mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3
1mg
$81.0 2023-09-10
Life Chemicals
F5485-0534-2mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
2mg
$88.5 2023-05-21
Life Chemicals
F5485-0534-4mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
4mg
$99.0 2023-05-21
Life Chemicals
F5485-0534-5mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
5mg
$103.5 2023-05-21
Life Chemicals
F5485-0534-5μmol
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
5μl
$94.5 2023-05-21
Life Chemicals
F5485-0534-3mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
3mg
$94.5 2023-05-21
Life Chemicals
F5485-0534-2μmol
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide
1105238-92-3 90%+
2μl
$85.5 2023-05-21

2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide 関連文献

2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamideに関する追加情報

Comprehensive Analysis of 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide (CAS No. 1105238-92-3)

The compound 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide, identified by its CAS No. 1105238-92-3, is a specialized chemical entity with significant potential in pharmaceutical and biochemical research. This molecule features a unique pyrimidine core, a 3-chlorophenyl moiety, and a cyclopentylacetamide group, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its structural complexity and potential applications in modulating biological pathways.

In recent years, the demand for novel small-molecule inhibitors and targeted therapeutics has surged, driven by advancements in precision medicine. The pyrimidine scaffold in this compound is a common motif in drugs targeting enzymes like kinases and proteases, which are critical in diseases such as cancer and autoimmune disorders. The presence of the sulfanyl and cyclopentyl groups further enhances its binding affinity and selectivity, making it a promising candidate for further study.

From a synthetic chemistry perspective, the preparation of 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide involves multi-step organic transformations, including nucleophilic substitution and amide coupling reactions. These methods are well-documented in peer-reviewed literature, but optimizing yield and purity remains a challenge for industrial-scale production. Researchers often explore green chemistry approaches to improve sustainability, a topic gaining traction in the scientific community.

The compound's physicochemical properties, such as solubility, stability, and logP, are critical for its pharmacokinetic profile. Computational modeling and in silico studies have been employed to predict its behavior in biological systems, reducing the need for extensive in vitro testing. This aligns with the growing trend of AI-driven drug discovery, where machine learning algorithms accelerate the identification of viable drug candidates.

Another area of interest is the compound's potential role in epigenetic modulation. Pyrimidine derivatives are known to interact with DNA methyltransferases and histone deacetylases, making them valuable tools for studying gene expression. With the rise of personalized medicine, compounds like CAS No. 1105238-92-3 could pave the way for therapies tailored to individual genetic profiles.

In summary, 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide represents a versatile and scientifically significant molecule. Its applications span drug development, biochemical research, and computational chemistry, reflecting the interdisciplinary nature of modern science. As research progresses, this compound may unlock new possibilities in treating complex diseases and advancing our understanding of molecular interactions.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd